molecular formula C13H10BrFOZn B14882764 4-(3-Fluoro-4-methoxyphenyl)phenylZinc bromide

4-(3-Fluoro-4-methoxyphenyl)phenylZinc bromide

Cat. No.: B14882764
M. Wt: 346.5 g/mol
InChI Key: OKSCOFLPBCSBBO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The presence of both fluoro and methoxy groups on the phenyl ring makes it a versatile reagent for introducing these functional groups into target molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methoxyphenyl)phenylzinc bromide typically involves the reaction of 4-bromo-3-fluoroanisole with phenylzinc bromide in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF)

    Temperature: Room temperature to slightly elevated temperatures

    Catalyst: Palladium or nickel-based catalysts

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide primarily undergoes:

    Cross-coupling reactions: Such as Suzuki-Miyaura and Negishi couplings

    Substitution reactions: Where the zinc moiety is replaced by other functional groups

Common Reagents and Conditions

    Reagents: Halides, boronic acids, and other electrophiles

    Conditions: Often require the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., palladium or nickel complexes)

Major Products

The major products formed from these reactions are typically biaryl compounds, where the fluoro and methoxy groups are retained on the phenyl ring.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the modification of biomolecules to study their function and interactions.

    Medicine: Utilized in the synthesis of potential therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-(3-fluoro-4-methoxyphenyl)phenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic substrate. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. The molecular targets are typically electrophilic centers on the substrate molecule, and the pathways involved include oxidative addition and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-morpholinomethyl)phenylzinc bromide
  • 3-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide

Uniqueness

4-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide is unique due to the presence of both fluoro and methoxy groups, which provide distinct electronic and steric properties. This makes it particularly useful in the synthesis of molecules where these functional groups are desired.

Properties

Molecular Formula

C13H10BrFOZn

Molecular Weight

346.5 g/mol

IUPAC Name

bromozinc(1+);2-fluoro-1-methoxy-4-phenylbenzene

InChI

InChI=1S/C13H10FO.BrH.Zn/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10;;/h3-9H,1H3;1H;/q-1;;+2/p-1

InChI Key

OKSCOFLPBCSBBO-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=[C-]C=C2)F.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.